Cas no 49615-93-2 (2-Benzoyl-1-benzofuran-3-amine)

2-Benzoyl-1-benzofuran-3-amine is a benzofuran derivative characterized by a benzoyl substitution at the 2-position and an amine group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its benzofuran core contributes to structural rigidity, while the benzoyl and amine functional groups enhance reactivity, enabling diverse chemical modifications. The compound is of interest in medicinal chemistry due to its potential role in constructing heterocyclic frameworks with biological relevance. High purity grades are available for research applications, ensuring consistent performance in synthetic pathways. Proper handling and storage under inert conditions are recommended to maintain stability.
2-Benzoyl-1-benzofuran-3-amine structure
49615-93-2 structure
Product Name:2-Benzoyl-1-benzofuran-3-amine
CAS No:49615-93-2
MF:C15H11NO2
MW:237.253343820572
MDL:MFCD00445250
CID:1003274
PubChem ID:854225
Update Time:2025-06-09

2-Benzoyl-1-benzofuran-3-amine Chemical and Physical Properties

Names and Identifiers

    • (3-AMINO-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
    • (3-amino-1-benzofuran-2-yl)-phenylmethanone
    • (3-aminobenzo[b]furan-2-yl)phenylmethanone
    • (3-aminobenzofuran-2-yl)(phenyl)methanone
    • (3-Amino-benzofuran-2-yl)-phenyl-methanone
    • 2-Benzoyl-1-benzofuran-3-amine
    • 2-Benzoyl-3-ami
    • 3-amino-2-benzoylbenzofuran
    • 3-aminobenzo[d]furan-2-yl phenyl ketone
    • AC1LGZ87
    • ChemDiv3_008143
    • Oprea1_102187
    • SureCN429754
    • CS-0246947
    • EU-0023087
    • AKOS000267053
    • MLS000528874
    • 49615-93-2
    • IDI1_026053
    • 2-benzoyl-3-aminobenzo-furan
    • Opera_ID_1225
    • EN300-34893
    • HMS2343A09
    • DB-097267
    • SCHEMBL429754
    • HMS1496C03
    • CCG-126295
    • STK864674
    • NS-03229
    • SMR000121349
    • Oprea1_574511
    • G38269
    • BRD-K48731382-001-01-5
    • DTXSID60357562
    • HMS3434A12
    • MFCD00445250
    • Z56903727
    • PZLZVWMURFZVHC-UHFFFAOYSA-N
    • CHEMBL1580142
    • MDL: MFCD00445250
    • Inchi: 1S/C15H11NO2/c16-13-11-8-4-5-9-12(11)18-15(13)14(17)10-6-2-1-3-7-10/h1-9H,16H2
    • InChI Key: PZLZVWMURFZVHC-UHFFFAOYSA-N
    • SMILES: O1C(C(C2C=CC=CC=2)=O)=C(C2C=CC=CC1=2)N

Computed Properties

  • Exact Mass: 237.07903
  • Monoisotopic Mass: 237.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 447.0±30.0 °C at 760 mmHg
  • Flash Point: 224.2±24.6 °C
  • PSA: 56.23
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2-Benzoyl-1-benzofuran-3-amine Security Information

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2-Benzoyl-1-benzofuran-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:49615-93-2)2-Benzoyl-1-benzofuran-3-amine
Order Number:A1163536
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:18
Price ($):195.0/585.0
Email:sales@amadischem.com

Additional information on 2-Benzoyl-1-benzofuran-3-amine

Professional Introduction to 2-Benzoyl-1-benzofuran-3-amine (CAS No. 49615-93-2)

2-Benzoyl-1-benzofuran-3-amine, identified by the Chemical Abstracts Service registry number CAS No. 49615-93-2, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, which is a common motif in biologically active molecules. The presence of both a benzoyl group and an amine functionality in its molecular framework endows it with unique chemical properties and potential applications in drug discovery.

The molecular structure of 2-Benzoyl-1-benzofuran-3-amine consists of a benzene ring connected to a furan ring at the 1-position, with a benzoyl group attached at the 2-position and an amine group at the 3-position. This arrangement creates multiple sites for interaction with biological targets, making it a promising candidate for further exploration in synthetic chemistry and pharmacological research. The benzoyl group not only contributes to the compound's solubility and stability but also serves as a handle for further derivatization, allowing chemists to modify its properties and tailor its biological activity.

In recent years, there has been growing interest in benzofuran derivatives due to their diverse biological activities. Studies have demonstrated that many benzofuran-based compounds exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The amine functionality in 2-Benzoyl-1-benzofuran-3-amine is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. This feature makes it an attractive scaffold for developing novel therapeutic agents.

One of the most compelling aspects of 2-Benzoyl-1-benzofuran-3-amine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting kinases, researchers can modulate these pathways and potentially treat disease states. The structural features of 2-Benzoyl-1-benzofuran-3-amine, particularly its ability to interact with hinge regions or substrate binding pockets of kinases, make it a promising lead compound for kinase inhibition studies.

Recent advancements in computational chemistry have further enhanced the utility of 2-Benzoyl-1-benzofuran-3-amine as a pharmacophore. Molecular docking simulations and virtual screening have been employed to identify potential binding interactions between this compound and various protein targets. These studies have revealed that 2-Benzoyl-1-benzofuran-3-amine can effectively bind to several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). Such findings suggest that this compound may have therapeutic potential in treating inflammatory disorders and cancer.

The synthesis of 2-Benzoyl-1-benzofuran-3-amine has also been optimized to improve yield and purity. Multi-step synthetic routes involving condensation reactions, cyclization, and functional group transformations have been developed to access this compound efficiently. These synthetic strategies not only provide access to 2-Benzoyl-1-benzofuran-3-amine but also offer insights into the development of other structurally related benzofuran derivatives.

In conclusion, 2-Benzoyl-1-benzofuran-3-amine (CAS No. 49615-93-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for developing novel therapeutic agents. As research in this area continues to progress, it is likely that new applications for 2-Benzoyl-1-benzofuran-3-amine will be discovered, further solidifying its importance in the field of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:49615-93-2)2-Benzoyl-1-benzofuran-3-amine
A1163536
Purity:99%/99%
Quantity:1g/5g
Price ($):195.0/585.0
Email